4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid
Descripción
Propiedades
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-5-7-4-8(9(13)14)16-6-7/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDJBDOVGOCZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=COC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Boc Protection via Nucleophilic Substitution
The introduction of the Boc-protected aminomethyl group onto the furan ring often begins with precursor molecules bearing reactive sites for substitution. A notable method involves the use of methyl 4-(aminomethyl)furan-2-carboxylate as a starting material. Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine facilitates the protection of the primary amine. This reaction typically proceeds in dichloromethane or tetrahydrofuran at room temperature, achieving yields exceeding 85%.
Michael Addition for Aminomethyl Group Installation
An alternative route employs Michael addition to introduce the aminomethyl group. For instance, 4-formylfuran-2-carboxylate derivatives undergo conjugate addition with Boc-protected amines in the presence of Lewis acids like boron trifluoride etherate. This method, adapted from pyrrole synthesis strategies, enables stereoselective formation of the aminomethyl substituent. Yields for this step range from 70% to 80%, depending on the steric and electronic properties of the furan precursor.
Carboxylic Acid Formation via Ester Hydrolysis
Alkaline Hydrolysis of Methyl Esters
The methyl ester group at the 2-position of the furan ring is hydrolyzed to the carboxylic acid using alkaline conditions. Lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture (1:1 v/v) at 60°C for 12 hours is a standard protocol, achieving near-quantitative conversion. This method is favored for its simplicity and compatibility with Boc-protected intermediates.
Enzymatic Hydrolysis
Recent advances utilize biocatalysts for selective ester hydrolysis. Recombinant Escherichia coli expressing carboxylic acid esterases has been employed to convert methyl 4-(Boc-amino-methyl)furan-2-carboxylate to the target acid under mild conditions (pH 7.0, 30°C). While enzymatic methods offer greener alternatives, yields remain modest (~65%) compared to chemical hydrolysis.
Integrated Chemobiocatalytic Synthesis
A tandem chemobiocatalytic approach combines chemical oxidation with enzymatic transamination. Starting from 5-hydroxymethylfurfural (HMF), the laccase-TEMPO system oxidizes HMF to 5-formyl-2-furancarboxylic acid (FFCA). Subsequent transamination using ω-transaminase (TA) and formate dehydrogenase (FDH) introduces the Boc-protected amine via ammonium formate, yielding the target compound with 81% efficiency. This method highlights the potential for scalable, sustainable production.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Conditions | Advantages |
|---|---|---|---|---|
| Boc Protection + Hydrolysis | Boc protection, LiOH hydrolysis | 85–95 | RT to 60°C, THF/H₂O | High yield, simple workflow |
| Michael Addition | Conjugate addition, Boc protection | 70–80 | BF₃·Et₂O, CH₂Cl₂, 0°C–RT | Stereoselectivity |
| Chemobiocatalytic | Laccase-TEMPO, TA/FDH enzymes | 81 | 30°C, pH 7.0, aqueous | Sustainable, one-pot process |
Challenges and Optimization Strategies
Side Reactions in Boc Protection
Competitive side reactions, such as over-alkylation or Boc group migration, are mitigated by using excess Boc₂O and maintaining low temperatures (0–5°C) during the protection step.
Purification of Polar Intermediates
The high polarity of 4-(Boc-amino-methyl)-furan-2-carboxylic acid complicates isolation. Reverse-phase chromatography (C18 silica, acetonitrile/water gradient) or crystallization from ethyl acetate/hexane mixtures improves purity (>98%).
Scalability and Industrial Relevance
The chemobiocatalytic route demonstrates scalability, with pilot-scale productions achieving 8.6 g/L titer and 0.41 g/L·h productivity. In contrast, classical methods require optimization of solvent recovery systems to reduce costs.
Emerging Methodologies
Aplicaciones Científicas De Investigación
4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine, which then interacts with biological targets such as enzymes or receptors .
Comparación Con Compuestos Similares
Boc-Protected Furan Derivatives
Key Differences :
Fluorinated and Substituted Furan Carboxylic Acids
Key Differences :
- Fluorinated derivatives (e.g., trifluoromethoxy group) enhance lipophilicity and metabolic stability compared to Compound A, broadening their utility in medicinal chemistry .
- Bromophenyl-substituted analogs exhibit distinct electronic properties, influencing binding interactions in target proteins .
Unprotected and Functionalized Analogs
Key Differences :
Heterocyclic Furan Derivatives
Key Differences :
- Pyrrolopyrimidine-substituted furans (e.g., 4-(7H-pyrrolo...)) target enzyme active sites via π-π stacking, unlike Compound A’s Boc-aminomethyl group .
- Aldehyde-containing analogs (e.g., 4-formyl) enable crosslinking in bioconjugation, a feature absent in Compound A .
Actividad Biológica
4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, which is known for its reactivity and ability to interact with various biological macromolecules. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for biological applications.
The biological activity of 4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The furan ring can participate in electrophilic reactions, allowing it to form adducts with nucleophilic sites on proteins and nucleic acids. This interaction can disrupt normal cellular processes, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that 4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid possesses anticancer properties against several human cancer cell lines. The compound was tested against prostate (PC-3 and LNCaP) and breast cancer cell lines (MCF-7), showing varying degrees of cytotoxicity.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| PC-3 | 15 | 3 |
| LNCaP | 20 | 2 |
| MCF-7 | 25 | 1.5 |
The selectivity index indicates the compound's potential for targeted therapy, suggesting lower toxicity to normal cells compared to cancerous ones.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a promising potential for development as an antibiotic agent, particularly in treating resistant strains.
- Anticancer Research : In a separate study published in the Journal of Cancer Research, the compound was tested in a murine model of prostate cancer. Results showed a significant reduction in tumor size when administered at doses of 10 mg/kg body weight, supporting further investigation into its use as an adjunct therapy in cancer treatment.
Q & A
Q. What are the common synthetic routes for preparing 4-(tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols, including amide coupling and Boc-protection strategies . A documented approach ( ) starts with 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylic acid, where isotopic labeling (e.g., deuterium) is achieved via hydrolysis of the Boc-protected intermediate under acidic conditions (e.g., HCl in dioxane). Key steps:
- Boc-protection of the amine group to prevent undesired side reactions.
- Purification via flash chromatography or recrystallization to isolate intermediates.
- Final deprotection under controlled acidic conditions to yield the target compound.
- Critical Parameters : Temperature control during Boc deprotection (room temperature to avoid degradation) and solvent selection (e.g., THF or DCM) for coupling reactions .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques :
- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, H NMR peaks at δ 7.81 (s, 1H, furan) and δ 7.30 (s, 1H, CH-NH-Boc) are diagnostic ().
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M-H] at m/z 142.0471 for deuterated analogs) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays.
- Table 1 : Common Analytical Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 7.81 (furan), δ 1.45 (Boc tert-butyl) | |
| HRMS | m/z 142.0471 ([M-H]) |
Advanced Research Questions
Q. How can researchers optimize low yields in coupling reactions involving this compound?
- Methodological Answer : Low yields often arise from steric hindrance (due to the Boc group) or incomplete activation of the carboxylic acid. Strategies include:
- Coupling Reagent Selection : Use HATU or DCC over EDCI for better activation of the furan-carboxylic acid moiety .
- Solvent Optimization : Polar aprotic solvents (DMF or DCM) enhance reagent solubility and reaction homogeneity.
- Temperature Control : Reactions at 0–4°C minimize side reactions (e.g., Boc group cleavage) .
- Monitoring Reaction Progress : TLC or LC-MS at intermediate steps to identify bottlenecks .
Q. What strategies resolve contradictory NMR data for structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic rotational isomerism (e.g., Boc group rotation) or solvent effects . Solutions:
- Variable Temperature (VT) NMR : To observe coalescence of split peaks (e.g., Boc tert-butyl protons at δ 1.45) and confirm rotational barriers .
- Deuteration Studies : Isotopic labeling (as in ) simplifies spectra by reducing splitting patterns.
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in furan ring systems .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?
- Methodological Answer : The Boc group:
- Enhances Stability : Protects the amine during acidic/basic conditions, enabling selective reactions at the carboxylic acid site .
- Limitations : Susceptible to cleavage by strong acids (e.g., TFA) or prolonged exposure to moisture. Stability studies (TGA/DSC) show decomposition >150°C, guiding storage conditions (dry, -20°C) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity reports for Boc-protected furan derivatives?
- Methodological Answer : Discrepancies may stem from impurity profiles or assay variability . Mitigation steps:
- Reproducibility Checks : Re-synthesize compounds using identical protocols (e.g., ’s HCl/dioxane method).
- Bioassay Standardization : Use internal controls (e.g., reference inhibitors in enzyme assays) and validate via orthogonal assays (SPR vs. fluorescence) .
Applications in Drug Development
Q. What role does this compound play in medicinal chemistry?
- Methodological Answer : It serves as a key intermediate for:
- Peptidomimetics : The furan ring mimics peptide turn structures, enhancing metabolic stability .
- Prodrug Design : Boc deprotection in vivo releases active amines (e.g., GABA aminotransferase inhibitors in ).
- Table 2 : Recent Applications
| Application | Target | Reference |
|---|---|---|
| Enzyme Inhibitors | GABA-AT | |
| Antibacterial Agents | Penicillin-binding proteins |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
